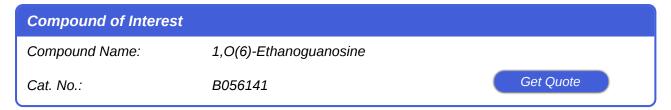


Synthesis Protocol for 1,O(6)-Ethanoguanosine Standard

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For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the synthesis of the **1,O(6)-Ethanoguanosine** standard, a modified nucleoside of interest in toxicology and DNA adduct studies. The formation of such cyclic adducts can result from exposure to bifunctional electrophiles and has implications in carcinogenesis. This protocol is based on established methodologies for the alkylation of guanosine derivatives and provides a robust pathway for obtaining the target compound for use as an analytical standard in research and drug development.

The synthesis involves a three-step process commencing with the protection of the ribose hydroxyl groups, followed by the crucial cyclization reaction to form the 1,O(6)-ethano bridge, and concluding with the removal of the protecting groups to yield the final product.

Characterization and quantification of the synthesized 1,O(6)-Ethanoguanosine are achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of O6-alkylated guanosine derivatives.[1][2]

Step 1: Protection of Guanosine Hydroxyl Groups



- Dissolution: Dissolve guanosine in anhydrous dimethylformamide (DMF).
- Silylation: Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCI) to the solution with stirring.
- Reaction: Allow the reaction to proceed at room temperature for 16 hours to ensure the complete silylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety.
- Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash
 the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under
 reduced pressure.
- Purification: Purify the resulting 2',3',5'-tri-O-(tert-butyldimethylsilyl)guanosine by silica gel column chromatography.

Step 2: Synthesis of **1,O(6)-Ethanoguanosine** (Cyclization)

- Preparation: To a solution of the silyl-protected guanosine in anhydrous THF, add cesium carbonate (Cs₂CO₃) and 1,2-dibromoethane.
- Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. The
 reaction progress can be monitored by thin-layer chromatography (TLC). This step facilitates
 the alkylation at both the N1 and O6 positions, forming the ethano bridge.
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to isolate the protected 1,O(6)-Ethanoguanosine.

Step 3: Deprotection of the Ribose Moiety

- Cleavage of Silyl Ethers: Dissolve the purified, protected 1,O(6)-Ethanoguanosine in tetrahydrofuran (THF).
- Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the mixture and stir at room temperature. Monitor the deprotection by TLC.



- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Final Purification: Purify the final product, **1,O(6)-Ethanoguanosine**, by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the high-purity standard.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reactant | Reagent | Solvent | Temperatur e (°C) | Time (h) |
|-----------------|------------------------|--|---------|----------------------|----------|
| 1. Protection | Guanosine | TBDMSCI, Imidazole | DMF | Room Temp. | 16 |
| 2. Cyclization | Protected Guanosine | 1,2- Dibromoetha ne, Cs ₂ CO ₃ | THF | Reflux | 24-48 |
| 3. Deprotection | Protected Product | TBAF | THF | Room Temp. | 12 |

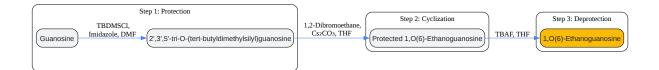
Table 2: Expected Analytical Data for 1,O(6)-Ethanoguanosine

| Analysis | Expected Result | |
|---|---|--|
| ¹ H NMR (Estimated, in D ₂ O, δ ppm) | 8.1 (s, 1H, H8), 6.0 (d, 1H, H1'), 4.5-4.7 (m, 2H, O-CH ₂), 4.3-4.5 (m, 2H, N-CH ₂), 4.0-4.4 (m, 4H, H2', H3', H4', H5'a, H5'b) | |
| ¹³ C NMR (Estimated, in D ₂ O, δ ppm) | 160 (C6), 154 (C2), 150 (C4), 138 (C8), 115 (C5), 87 (C1'), 85 (C4'), 74 (C2'), 70 (C3'), 68 (O-CH ₂), 61 (C5'), 45 (N-CH ₂) | |
| Mass Spectrometry (ESI-MS) | [M+H]+ = m/z 310.11 | |

Note: NMR chemical shifts are estimations based on guanosine and its N1 and O6-alkylated derivatives and may vary depending on the solvent and experimental conditions.



Visualization



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Caption: Synthetic workflow for 1,0(6)-Ethanoguanosine.

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References

- 1. Analysis of ethenoguanine adducts in human urine using high performance liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
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